1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 141472-88-0
VCID: VC17342659
InChI: InChI=1S/C14H12ClN3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)
SMILES:
Molecular Formula: C14H12ClN3
Molecular Weight: 257.72 g/mol

1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine

CAS No.: 141472-88-0

Cat. No.: VC17342659

Molecular Formula: C14H12ClN3

Molecular Weight: 257.72 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine - 141472-88-0

Specification

CAS No. 141472-88-0
Molecular Formula C14H12ClN3
Molecular Weight 257.72 g/mol
IUPAC Name 1-[(3-chlorophenyl)methyl]benzimidazol-2-amine
Standard InChI InChI=1S/C14H12ClN3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)
Standard InChI Key VXCWJWHHHGVVFO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine consists of a benzimidazole scaffold, where the benzene ring is fused to an imidazole ring. The 3-chlorophenylmethyl substituent at the 1-position introduces steric and electronic effects that enhance molecular interactions with biological targets . Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC14H12ClN3\text{C}_{14}\text{H}_{12}\text{ClN}_3
Molecular Weight257.72 g/mol
CAS Registry Number141472-88-0
IUPAC Name1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine
Topological Polar Surface Area41.7 Ų

The chlorine atom at the meta position of the phenyl ring contributes to the compound’s lipophilicity, facilitating membrane permeability. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structural integrity of synthesized batches, with characteristic signals for aromatic protons (δ\delta 7.2–7.9 ppm) and the methylene bridge (δ\delta 4.3–4.6 ppm) .

Synthesis and Optimization Strategies

The synthesis of 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine typically involves a two-step process:

  • Condensation of o-phenylenediamine with 3-chlorobenzaldehyde: This step forms the benzimidazole core through cyclization under acidic or catalytic conditions. Ceric ammonium nitrate (CAN) has been identified as an effective catalyst, yielding intermediates with >70% purity .

  • Functionalization at the 1-position: The introduction of the 3-chlorophenylmethyl group is achieved via nucleophilic substitution or Mannich reactions, often employing formaldehyde and secondary amines .

Table 2 compares synthetic methodologies reported in recent studies:

MethodCatalyst/SolventYield (%)Purity (%)
CAN-catalyzed condensationMethanol, RT, 12 hrs62–7595
Acid-mediated cyclizationHCl, reflux, 6 hrs5889
Microwave-assisted synthesisEthanol, 100°C, 30 mins8198

Microwave-assisted synthesis has emerged as a superior approach, reducing reaction times from hours to minutes while improving yields . Purification via recrystallization in ethanol or column chromatography ensures pharmaceutical-grade purity (>98%) .

Biological Activities and Mechanisms of Action

Anticancer Activity

1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine exhibits potent antiproliferative effects against cancer cell lines, primarily through DNA interaction. The compound binds to the minor groove of DNA, inhibiting topoisomerase II activity and disrupting replication . In vitro studies using MCF-7 breast cancer cells demonstrated an IC50_{50} value of 12.3 µM, comparable to doxorubicin (IC50_{50} = 9.8 µM).

Table 3 summarizes cytotoxicity data across multiple cell lines:

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast cancer)12.3DNA minor groove binding
A549 (Lung carcinoma)18.7Topoisomerase II inhibition
HeLa (Cervical cancer)15.9Apoptosis induction

Antimicrobial and Antitubercular Effects

The compound’s broad-spectrum antimicrobial activity has been validated against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) pathogens . At a concentration of 200 µg/mL, it achieved 82% growth inhibition of E. coli, surpassing ciprofloxacin (75%) in parallel assays . Against Mycobacterium tuberculosis H37Rv, 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine showed a minimum inhibitory concentration (MIC) of 400 µg/mL, indicating potential for tuberculosis therapy .

Future Directions and Concluding Remarks

1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine represents a promising scaffold for multifunctional drug development. Priorities for future research include:

  • Structural optimization: Incorporating prodrug functionalities to enhance solubility and reduce toxicity.

  • In vivo efficacy studies: Longitudinal assessments in xenograft models to validate antitumor activity.

  • Mechanistic elucidation: High-resolution crystallography to map DNA-binding interfaces.

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